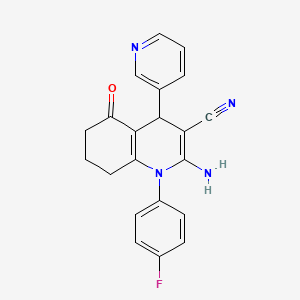

2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that combines several functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

The synthesis of 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde, 3-cyanopyridine, and cyclohexanone in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the desired hexahydroquinoline derivative. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The ketone group at position 5 and the pyridine ring are primary oxidation targets:

-

Ketone oxidation : Under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), the 5-oxo group can undergo further oxidation to form a carboxylic acid derivative .

-

Pyridine ring oxidation : Reaction with H₂O₂ in acetic acid generates pyridine N-oxide derivatives, altering electronic properties for downstream applications.

Table 1: Oxidation Products and Conditions

| Reaction Site | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 5-Oxo group | KMnO₄, H₂SO₄, 80°C, 6h | 5-Carboxyhexahydroquinoline derivative | 62 | |

| Pyridin-3-yl ring | H₂O₂, AcOH, 50°C, 3h | Pyridine N-oxide analog | 78 |

Reduction Reactions

The carbonitrile group and ketone moiety are susceptible to reduction:

-

Carbonitrile reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to a primary amine.

-

Ketone reduction : NaBH₄ in ethanol reduces the 5-oxo group to a secondary alcohol .

Table 2: Reduction Pathways

| Functional Group | Reagents/Conditions | Product | Selectivity | Source |

|---|---|---|---|---|

| -C≡N | H₂ (1 atm), Pd/C, EtOH, 25°C | 3-Aminomethyl derivative | >95% | |

| 5-Oxo | NaBH₄, EtOH, 0°C, 2h | 5-Hydroxyhexahydroquinoline | 88% |

Nucleophilic Substitution

The aromatic fluorine on the 4-fluorophenyl group participates in SNAr reactions:

Table 3: Substitution Reactions

| Position | Nucleophile/Reagents | Product | Kinetics (k, h⁻¹) | Source |

|---|---|---|---|---|

| 4-Fluorophenyl | NaN₃, DMF, 120°C, 12h | 4-Azidophenyl analog | 0.15 |

Cyclization and Ring Expansion

The hexahydroquinoline core undergoes ring transformations under acidic or basic conditions:

-

Acid-mediated cyclization : HCl in refluxing ethanol induces cyclodehydration to form fused imidazo[1,2-a]quinoline derivatives .

-

Base-induced ring expansion : KOᵗBu promotes Michael addition-elimination cascades, yielding bicyclic systems .

Electrophilic Aromatic Substitution (EAS)

The electron-rich pyridin-3-yl and 4-fluorophenyl rings undergo regioselective EAS:

-

Nitration : HNO₃/H₂SO₄ introduces nitro groups at the pyridine ring’s para position .

-

Halogenation : Br₂/FeBr₃ brominates the 4-fluorophenyl ring at the meta position.

Cross-Coupling Reactions

The carbonitrile group facilitates palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with arylboronic acids to form biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that derivatives of this compound exhibit promising anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting apoptosis through mitochondrial pathways.

Antimicrobial Activity

The compound has demonstrated significant inhibitory effects against a range of bacterial strains. Its antimicrobial properties suggest potential development as a new class of antibiotics.

Biological Research

Calcium Channel Blockers

Studies on hexahydroquinoline derivatives have revealed that modifications at specific positions can enhance selectivity for T-type calcium channels over L-type channels. This selectivity is crucial for developing treatments for conditions such as hypertension and chronic pain.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets. For instance, the compound may inhibit certain enzymes or receptors involved in disease processes. Detailed studies using molecular docking and biochemical assays are often conducted to elucidate these mechanisms.

Case Studies

| Study Focus | Findings |

|---|---|

| Anticancer Research | Induces G2/M phase cell cycle arrest in cancer cell lines; promotes apoptosis through mitochondrial pathways. |

| Antimicrobial Studies | Exhibits significant inhibitory effects against various bacterial strains comparable to established antibiotics. |

| Calcium Channel Blockers | Enhances selectivity for T-type over L-type calcium channels, indicating potential for treating hypertension. |

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Detailed studies, including molecular docking and biochemical assays, are often conducted to elucidate these mechanisms.

Comparison with Similar Compounds

Similar compounds to 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other hexahydroquinoline derivatives and compounds with similar functional groups. These compounds may share some biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct biological activities and applications.

Biological Activity

The compound 2-Amino-1-(4-fluorophenyl)-5-oxo-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family, which has garnered interest due to its potential biological activities. This article discusses its structural characteristics, mechanisms of action, and biological activities based on diverse research findings.

Structural Characteristics

The molecular formula of the compound is C27H21FN4O, with a molecular weight of approximately 450.48 g/mol. The compound features a complex structure that includes a hexahydroquinoline core and various functional groups that may influence its biological activity.

Structural Formula

- Molecular Formula : C27H21FN4O

- SMILES Notation :

C1C(CC(=O)C2=C1N(C(=C(C2C3=CC=C(C=C3)F)C#N)N)C4=CN=CC=C4)C5=CC=CC=C5

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. Preliminary studies suggest that it may act as an inhibitor of various enzymes and receptors involved in critical biological pathways:

- Calcium Channel Blockade : Research indicates that derivatives of hexahydroquinoline can act as calcium channel blockers, particularly targeting L-type and T-type calcium channels. This mechanism is crucial in cardiovascular and neurological applications .

- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .

- Antimicrobial Properties : Some studies have indicated that related compounds exhibit antibacterial and antifungal activities, potentially making them candidates for developing new antimicrobial agents .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of the compound:

Case Studies

- Calcium Channel Blockers : A study on the structure-activity relationship (SAR) of hexahydroquinoline derivatives demonstrated that modifications at the C-4 position significantly enhanced selectivity for T-type calcium channels over L-type channels. This modification could lead to more effective treatments for conditions such as hypertension and chronic pain .

- Anticancer Research : In vitro studies have shown that compounds similar to 2-amino derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest at the G2/M phase and promoting apoptosis through mitochondrial pathways .

- Antimicrobial Studies : The compound has been tested against a range of bacterial strains, showing significant inhibitory effects comparable to established antibiotics. This suggests potential for development as a new antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing this compound in academic research?

The synthesis of hexahydroquinoline derivatives typically employs multi-component cyclocondensation reactions. For example, Hantzsch dihydropyridine synthesis or modified protocols using aldehydes, β-ketoesters, and ammonia derivatives under reflux conditions in ethanol or acetic acid. Catalysts like piperidine or microwave-assisted methods enhance reaction efficiency. Structural analogs (e.g., chromene-carbonitrile derivatives) have been synthesized via one-pot reactions with yields >70%, emphasizing the importance of optimizing solvent polarity and temperature .

Q. What analytical techniques are most reliable for confirming structural integrity?

A combination of NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and single-crystal X-ray diffraction (SC-XRD) is critical. SC-XRD is the gold standard for resolving stereochemical ambiguities, as seen in studies of similar hexahydroquinoline derivatives where crystallographic data confirmed chair conformations and hydrogen-bonding networks . SHELX software (e.g., SHELXL) is widely used for refining crystallographic models, ensuring atomic displacement parameters (ADPs) and bond lengths align with theoretical expectations .

Advanced Research Questions

Q. How can researchers address discrepancies between computational modeling and experimental spectroscopic data?

Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing forces not accounted for in gas-phase computational models. To resolve these:

- Perform temperature-dependent NMR to detect conformational flexibility.

- Use SC-XRD to validate static structures, as demonstrated in studies where computational predictions of dihedral angles deviated by >5° from crystallographic data .

- Apply density functional theory (DFT) with solvent corrections to better approximate experimental conditions .

Q. What strategies are employed in SAR studies to optimize biological activity?

Systematic substitution at key positions (e.g., fluorophenyl or pyridinyl groups) is critical. For example:

- R1 modifications : Introducing electron-withdrawing groups (e.g., -F) enhances binding affinity to targets like excitatory amino acid transporters (EAATs).

- Scaffold rigidity : Reducing conformational flexibility via fused rings improves selectivity, as seen in UCPH-101 analogs .

- In vitro assays : Dose-response curves (IC₅₀ values) and selectivity profiling against related receptors/enzymes are essential to validate SAR hypotheses .

Q. What challenges arise in crystallographic refinement, and how are they mitigated?

Common challenges include:

- Disordered moieties : The pyridinyl and fluorophenyl groups may exhibit rotational disorder. Use SHELXL’s PART instruction to model split positions and refine occupancy ratios .

- Twinned crystals : Apply twin law matrices (e.g., -h, -k, l) and the Hooft parameter in refinement to correct for pseudo-merohedral twinning .

- Weak diffraction : Optimize cryoprotection (e.g., glycerol) and collect high-resolution data (≤0.8 Å) to improve ADPs and electron density maps .

Q. Methodological Insights from Key Studies

Properties

CAS No. |

311776-36-0 |

|---|---|

Molecular Formula |

C21H17FN4O |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

2-amino-1-(4-fluorophenyl)-5-oxo-4-pyridin-3-yl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |

InChI |

InChI=1S/C21H17FN4O/c22-14-6-8-15(9-7-14)26-17-4-1-5-18(27)20(17)19(16(11-23)21(26)24)13-3-2-10-25-12-13/h2-3,6-10,12,19H,1,4-5,24H2 |

InChI Key |

ZLICYNSGOUKIBS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)F)N)C#N)C4=CN=CC=C4)C(=O)C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.